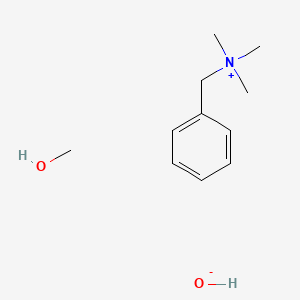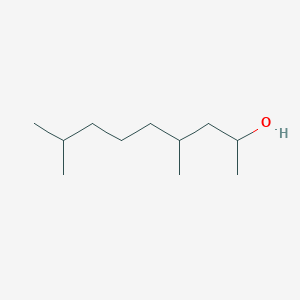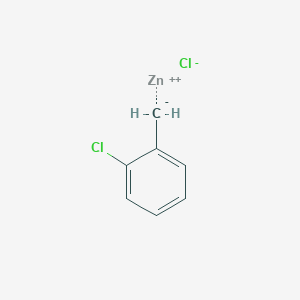![molecular formula C13H19N3O2 B8582651 1-methyl-4-[2-(4-nitrophenyl)ethyl]piperazine](/img/structure/B8582651.png)
1-methyl-4-[2-(4-nitrophenyl)ethyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-4-[2-(4-nitrophenyl)ethyl]piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to the piperazine ring via an ethyl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-[2-(4-nitrophenyl)ethyl]piperazine typically involves the following steps:
Nitration of Phenyl Ethylamine: The starting material, phenyl ethylamine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group onto the phenyl ring.
Alkylation: The nitrated phenyl ethylamine is then reacted with 1-methylpiperazine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1-methyl-4-[2-(4-nitrophenyl)ethyl]piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as halides or alkyl groups.
Oxidation: The piperazine ring can be oxidized under strong oxidizing conditions to form N-oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides, sodium iodide in acetone.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products:
Reduction: 1-Methyl-4-[2-(4-amino-phenyl)-ethyl]-piperazine.
Substitution: 1-Methyl-4-[2-(4-halophenyl)-ethyl]-piperazine.
Oxidation: Piperazine N-oxide derivatives.
科学研究应用
1-methyl-4-[2-(4-nitrophenyl)ethyl]piperazine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with neurotransmitter receptors.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is investigated for its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 1-methyl-4-[2-(4-nitrophenyl)ethyl]piperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperazine ring can interact with neurotransmitter receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
1-Methyl-4-[2-(3-nitro-phenyl)-ethyl]-piperazine: Similar structure but with the nitro group in the meta position.
1-Methyl-4-[2-(4-amino-phenyl)-ethyl]-piperazine: Reduction product with an amino group instead of a nitro group.
1-Methyl-4-[2-(4-halophenyl)-ethyl]-piperazine: Substitution product with a halogen atom replacing the nitro group.
Uniqueness: 1-methyl-4-[2-(4-nitrophenyl)ethyl]piperazine is unique due to the presence of the nitro group in the para position, which influences its electronic properties and reactivity. This specific arrangement allows for distinct interactions with biological targets and chemical reagents, making it valuable for various applications.
属性
分子式 |
C13H19N3O2 |
|---|---|
分子量 |
249.31 g/mol |
IUPAC 名称 |
1-methyl-4-[2-(4-nitrophenyl)ethyl]piperazine |
InChI |
InChI=1S/C13H19N3O2/c1-14-8-10-15(11-9-14)7-6-12-2-4-13(5-3-12)16(17)18/h2-5H,6-11H2,1H3 |
InChI 键 |
AXJGCKASOUFIMD-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CCC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-(3-carbamoyl-5-ethylpyrazolo[3,4-c]pyridin-1-yl)acetic acid](/img/structure/B8582696.png)


